Product packaging for 1-Pyridin-3-yl-piperazine(Cat. No.:CAS No. 67980-77-2)

1-Pyridin-3-yl-piperazine

Cat. No.: B109604
CAS No.: 67980-77-2
M. Wt: 163.22 g/mol
InChI Key: DNDJHEWLYGJJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Pyridin-3-yl-piperazine is a privileged chemical scaffold in modern medicinal chemistry, serving as a critical building block for the development of novel therapeutic agents. Its significant research value lies in its versatile application across multiple drug discovery domains, particularly in the design of multitargeting ligands and bisubstrate inhibitors. In oncology research, this compound provides the essential structural framework for novel piperazin-1-yl(pyridinyl)methanone derivatives that function as potent bisubstrate inhibitors of human nicotinamide N-methyltransferase (hNNMT), an enzyme implicated in tumorigenesis . The pyridine core is designed to bind the nicotinamide site, making it a valuable tool for investigating metabolic dysregulation in cancers. In neurological research, the structural motif of a basic amine, like the piperazine in this compound, is a recognized pharmacophore for targeting histamine H3 and sigma-1 receptors . This dual-targeting capability is a promising strategy for developing new treatments for pain and central nervous system (CNS) disorders, as modulating these receptor systems can influence neurotransmitter release and provide antinociceptive effects. Furthermore, the piperazine scaffold is integral to antiviral discovery, exemplified by its use as a core structure in non-covalent, non-peptidic inhibitors of the SARS-CoV-2 main protease (Mpro) . The piperazine ring contributes to favorable drug-like properties and metabolic stability in these investigational compounds. This product is intended for research purposes as a synthetic intermediate and pharmacophore model in these and other exploratory studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3 B109604 1-Pyridin-3-yl-piperazine CAS No. 67980-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJHEWLYGJJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331321
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67980-77-2
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-Pyridin-3-yl-piperazine and Analoguesbenchchem.comacs.org

The synthesis of this compound and its derivatives is well-documented, with several reliable methods available to chemists. These routes offer flexibility in terms of starting materials and reaction conditions, allowing for the generation of a diverse range of analogues.

Nucleophilic Aromatic Substitution (SNAr) Approachesbenchchem.comacs.orgacs.org

Nucleophilic aromatic substitution (SNAr) stands out as a primary and widely utilized method for the synthesis of 1-arylpiperazines, including this compound. mdpi.com This approach relies on the reaction of an electron-deficient aromatic or heteroaromatic ring with a nucleophile, in this case, piperazine (B1678402). mdpi.com

A common and direct route to this compound involves the reaction of a suitable pyridine (B92270) derivative with piperazine. acs.org Typically, a pyridine ring bearing a good leaving group, such as a halogen (e.g., 3-bromopyridine (B30812) or 3-chloropyridine), at the 3-position is employed. The presence of an electron-withdrawing group on the pyridine ring can facilitate the nucleophilic attack by the piperazine nitrogen. For instance, the synthesis of 1-(6-nitropyridin-3-yl)piperazine (B1631402) is achieved by reacting 3-chloro-6-nitropyridine with excess piperazine. Similarly, 1-(3-nitropyridin-2-yl)piperazine (B1350711) can be synthesized from 2-chloro-3-nitropyridine (B167233) and piperazine. nih.gov The reaction of pentafluoropyridine (B1199360) with piperazine has also been reported to yield the corresponding substituted piperazine derivative. researchgate.net

The general mechanism for this SNAr reaction involves the nucleophilic attack of the piperazine nitrogen on the carbon atom bearing the leaving group, forming a Meisenheimer complex as an intermediate. nih.gov Subsequent elimination of the leaving group yields the desired this compound product. nih.gov

Table 1: Examples of SNAr Reactions for the Synthesis of this compound Analogues

Pyridine DerivativePiperazineProductReference
3-BromopyridinePiperazine1-(Pyridin-3-yl)piperazine
3-Chloro-6-nitropyridinePiperazine1-(6-Nitropyridin-3-yl)piperazine
2-Chloro-3-nitropyridinePiperazine1-(3-Nitropyridin-2-yl)piperazine nih.gov
5-Bromo-2-nitropyridinePiperazine1-(6-Nitropyridin-3-yl)piperazine

The efficiency of the SNAr reaction for the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and n-butanol are commonly used to facilitate the SNAr reaction. The choice of solvent can significantly influence the reaction rate and yield. For instance, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) showed that the regioselectivity is highly dependent on the solvent's hydrogen-bond acceptor ability. researchgate.net

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions, to overcome the activation energy barrier. nih.gov Temperatures ranging from 80°C to 120°C are frequently reported. For example, the synthesis of 1-(6-nitropyridin-3-yl)piperazine from 3-chloro-6-nitropyridine and piperazine is conducted in n-butanol at 95°C.

Time: Reaction times can vary from several hours to a full day. nih.gov For instance, the reaction of 3-bromopyridine with piperazine is often run for 12-24 hours. The synthesis of 1-(3-nitropyridin-2-yl)piperazine from 2-chloro-3-nitropyridine and piperazine in acetonitrile (B52724) is refluxed for 12 hours. nih.gov

The use of a base, such as potassium carbonate, is also common in these reactions to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity. nih.gov High-throughput experimentation (HTE) techniques are increasingly being employed to rapidly screen and optimize these reaction conditions for SNAr reactions. nih.gov

Table 2: Optimized Conditions for SNAr Synthesis of a this compound Analogue

ReactantsSolventTemperatureTimeYieldReference
3-Chloro-6-nitropyridine, Piperazinen-Butanol95°C24 h96%
2-Chloro-3-nitropyridine, PiperazineAcetonitrileReflux12 h65% nih.gov
3-Bromopyridine, PiperazineDMF or DMSO80-120°C12-24 hNot specified

Cyclization Reactionsbenchchem.com

Cyclization reactions offer an alternative approach to the synthesis of the piperazine ring itself, which can then be functionalized to yield this compound.

One reported method involves the cyclization of 1,2-diamine derivatives with sulfonium (B1226848) salts to construct the piperazine ring. This strategy allows for the formation of the core piperazine structure, which can subsequently be arylated with a pyridine derivative to afford the final product.

Ugi Reaction and Related Multicomponent Strategiesbenchchem.com

Multicomponent reactions (MCRs), such as the Ugi reaction, provide a highly efficient and atom-economical pathway for the synthesis of complex molecules, including piperazine derivatives. nih.govresearchgate.net These one-pot reactions combine three or more starting materials to generate a product that incorporates most of the atoms of the reactants. nih.gov

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. thieme-connect.de By carefully selecting the starting materials, it is possible to construct a piperazine-containing scaffold. For instance, a split-Ugi reaction, a variation of the classic Ugi reaction, has been utilized to generate a library of 1,4-disubstituted piperazine-based compounds. nih.gov This approach offers significant potential for creating chemical diversity around the piperazine core. nih.gov While direct synthesis of this compound via a standard Ugi reaction is not explicitly detailed, the versatility of MCRs suggests that with appropriate pyridine-containing starting materials, this could be a viable synthetic route. nih.gov

Ring Opening of Aziridines under Nucleophilic Conditions

The synthesis of piperazine derivatives through the ring opening of aziridines by nucleophiles is a versatile and significant transformation in organic chemistry. researchgate.net This method allows for the construction of both symmetrical and unsymmetrical piperazines. researchgate.net For instance, a boron trifluoride etherate (BF₃·OEt₂) mediated process provides a highly regioselective ring-opening of N-tosyl chiral aziridines, which are derived from α-amino acids, to yield piperazines. researchgate.net This approach is a key strategy for creating functionalized piperazines from readily available starting materials. researchgate.netrsc.org The reaction involves the nucleophilic attack on the aziridine (B145994) ring, leading to its opening and subsequent cyclization to form the six-membered piperazine ring. This strategy is valuable in drug discovery as it provides access to a diverse range of piperazine structures. researchgate.net

Intermolecular Cycloaddition of Alkynes Bearing Amino Groups

The intermolecular cycloaddition of alkynes that contain amino groups is another established route for the synthesis of the piperazine core. researchgate.net This method involves a [4+2] cycloaddition reaction between 1,2-diamines and alkynes. rsc.org The process constructs the piperazine ring by forming new carbon-nitrogen bonds in a concerted or stepwise fashion. This synthetic strategy is noted for its efficiency in building the heterocyclic scaffold.

Photocatalytic Synthesis Approaches

Recent advancements in synthetic chemistry have introduced photocatalytic methods for the synthesis of piperazine derivatives. researchgate.netevitachem.com These approaches are recognized for their efficiency and scalability, making them suitable for industrial applications. evitachem.com One notable method involves the use of an acridine (B1665455) salt as a photocatalyst in the presence of an oxidant. google.com This one-step synthesis, excited by light, can effectively produce precursors like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. google.com This process is advantageous as it shortens the synthetic route, reduces byproducts, and operates under safe, environmentally friendly conditions with low costs. google.com

Another innovative photocatalytic method is the Silicon Amine Protocol (SLAP), which utilizes blue light to promote the cross-coupling of SLAP reagents with aldehydes and ketones to form N-unprotected piperazines. researchgate.net This tin-free alternative to the Tin Amine Protocol (SnAP) is compatible with a wide array of heteroaromatic, aromatic, and aliphatic aldehydes. researchgate.net

Synthetic Approach Key Features Example Application/Catalyst
Ring Opening of Aziridines Versatile for symmetric and unsymmetric piperazines. researchgate.netBF₃·OEt₂-mediated regioselective opening of N-Ts chiral aziridines. researchgate.net
Intermolecular Cycloaddition [4+2] cycloaddition of 1,2-diamines with alkynes. rsc.orgForms the piperazine ring through C-N bond formation.
Photocatalytic Synthesis Efficient, scalable, and environmentally friendly. evitachem.comgoogle.comAcridine salt photocatalyst for one-step synthesis; Silicon Amine Protocol (SLAP). researchgate.netgoogle.com

Derivatization Strategies of the this compound Scaffold

Once the this compound scaffold is synthesized, its piperazine nitrogen atoms offer sites for further chemical modification. These derivatization strategies are crucial for modulating the compound's physicochemical and pharmacological properties.

Acylation of Piperazine Nitrogen

The secondary amine on the piperazine ring of this compound readily undergoes acylation. ambeed.com This reaction typically involves treating the free base with an acylating agent such as an acyl chloride or acid anhydride (B1165640) to form the corresponding amide derivative. ambeed.comsmolecule.com For more controlled reactions, coupling agents like HOBt/TBTU (1-Hydroxybenzotriazole/O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole) are employed. A typical procedure involves reacting the piperazine with an activated carboxylic acid in an anhydrous solvent like DMF, often in the presence of a base such as triethylamine (B128534) (NEt₃), to facilitate the reaction.

Alkylation of Piperazine Nitrogen with Alkyl Halides/Sulfonates

N-alkylation of the piperazine nitrogen is a common strategy to introduce various alkyl or substituted alkyl groups. ambeed.com This nucleophilic substitution reaction is typically carried out using alkyl halides (e.g., chlorides, bromides) or alkyl sulfonates. thieme-connect.commdpi.com The reaction of this compound with an alkyl halide leads to the formation of N-alkylated derivatives. ambeed.com This method is a cornerstone for the synthesis of N-alkyl piperazine analogs. mdpi.com An alternative approach involves the in situ formation of alkyl sulfonates from alcohols, which then act as the alkylating agents for nitrogen-containing heterocycles. thieme-connect.com

Derivatization Reagents Product Type
Acylation Acyl chlorides, acid anhydrides, activated carboxylic acids with coupling agents (e.g., TBTU, EDCI). ambeed.comsmolecule.comAmides.
Alkylation Alkyl halides (chlorides, bromides), alkyl sulfonates. ambeed.commdpi.comN-Alkyl piperazines. ambeed.com

N-Oxidation and its Impact on Metabolic Stability

The nitrogen atoms in the this compound scaffold are susceptible to oxidation. The piperazine nitrogen can be converted to an N-oxide using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide, which alters the compound's electronic properties and reactivity. This transformation can have a significant impact on metabolic stability.

Metabolic studies on related piperazine-containing compounds have shown that N-oxidation is a common metabolic pathway. nih.gov The pyridine ring itself is also vulnerable to oxidation during first-pass metabolism, which can occur at the nitrogen atom to form a pyridine N-oxide or at the carbon atom ortho to the nitrogen to yield a 2-pyridone metabolite. nih.gov Such oxidative metabolism can contribute to high clearance rates. nih.gov In some cases, replacing a more metabolically labile ring system (like piperidine) with a piperazine has been shown to improve metabolic stability, potentially by blocking a site of metabolism. acs.org

Nucleophilic Substitution for Side Chain and Heterocyclic Substitutions

The synthesis of the this compound core and the subsequent introduction of various side chains or further heterocyclic systems heavily rely on nucleophilic substitution reactions. The primary methods include Nucleophilic Aromatic Substitution (SNAr) for the formation of the aryl-amine bond and standard nucleophilic substitution for the alkylation of the second piperazine nitrogen.

The most common approach to forming the this compound structure is through the SNAr reaction between a piperazine derivative and a pyridine ring activated by an electron-withdrawing group. mdpi.comnih.gov Halopyridines, particularly those with a nitro group, are frequently used substrates. For instance, the reaction of 2-chloro-3-nitropyridine with an excess of piperazine in acetonitrile proceeds under reflux to yield 1-(3-nitropyridin-2-yl)piperazine. nih.gov The nitro group at the 3-position activates the 2-position for nucleophilic attack by the piperazine nitrogen. nih.gov Similarly, 5-chloro-2-nitropyridine (B1630408) can be reacted with piperazine in n-butanol at elevated temperatures to produce 1-(6-nitropyridin-3-yl)piperazine, a key intermediate for more complex molecules. googleapis.com In this case, the nitro group activates the adjacent position for substitution.

Once the this compound scaffold is formed, the secondary amine of the piperazine ring is available for further functionalization via nucleophilic substitution. This allows for the introduction of a wide variety of side chains. N-alkylation using alkyl halides or sulfonates is a fundamental method for this transformation. mdpi.com For example, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) can be alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one to introduce a complex side chain. mdpi.com

The following table summarizes various nucleophilic substitution reactions used in the synthesis and functionalization of pyridinylpiperazine derivatives.

Starting PyridineNucleophileReaction ConditionsProductYieldSource
2-chloro-3-nitropyridinePiperazineAcetonitrile, reflux, 12h1-(3-nitropyridin-2-yl)piperazine65% nih.gov
5-chloro-2-nitropyridinePiperazinen-Butanol, 95 °C1-(6-nitropyridin-3-yl)piperazineNot specified googleapis.com
2-chloro-5-nitropyridine1-Boc-piperazine110 °C1-Boc-4-(5-nitropyridin-2-yl)piperazineNot specified rsc.org
PentafluoropyridinePiperazineNa2CO3, Acetonitrile4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivativeGood researchgate.net

Formation of Metal Complexes for Catalysis or Diagnostics

The this compound structure contains multiple nitrogen atoms—one on the pyridine ring and two within the piperazine ring—that can act as Lewis bases, making the molecule an excellent ligand for forming coordination compounds with various metal ions. mdpi.com The formation of these metal complexes is of significant interest for applications in catalysis and diagnostics. researchgate.net

The pyridine nitrogen and the distal piperazine nitrogen can chelate a single metal ion or bridge multiple metal centers, leading to the formation of mononuclear or polynuclear complexes, respectively. researchgate.net The specific coordination mode depends on the metal ion, the solvent, and the presence of other ligands. For instance, piperazine-containing macrocycles have been shown to form stable complexes with a range of transition metals, including Mn(II), Cu(II), and Zn(II). researchgate.net The rigidity imparted by incorporating a pyridine ring into such macrocycles can enhance the stability and catalytic activity of the resulting metal complexes. researchgate.net

In the context of catalysis, complexes of this compound and its derivatives can be explored for various organic transformations. Copper(I) complexes, for example, are known to catalyze C-N coupling reactions. A supported Cu(I) catalyst has been successfully used for the synthesis of 1-(pyridin-4-yl)piperazine from 4-chloropyridinium chloride and piperazine. mdpi.com This suggests that similar complexes of the 3-pyridyl isomer could exhibit catalytic activity.

For diagnostic applications, particularly in magnetic resonance imaging (MRI), metal complexes must possess specific properties. The rigidification of ligand scaffolds, such as those containing piperazine and pyridine units, is a key strategy to achieve properties suitable for MRI contrast agents. researchgate.net Complexes with paramagnetic metal ions like Mn(II) are of particular interest in this field. researchgate.net

Metal IonPotential LigandPotential ApplicationRationaleSource
Copper (Cu)This compoundCatalysis (e.g., C-N coupling)Known activity of Cu(I) complexes with related N-heterocyclic ligands in coupling reactions. mdpi.com
Zinc (Zn)Piperazine-pyridine macrocycleStructural studies, potential catalysisForms stable complexes, allowing for investigation of ligand-metal interactions. researchgate.net
Manganese (Mn)Piperazine-pyridine macrocycleMRI Contrast AgentsParamagnetic Mn(II) complexes with rigid macrocyclic ligands show promise for diagnostic imaging. researchgate.net
Iron (Fe)Piperazine-bridged structuresCatalysis (e.g., oxidation)Iron pyridylamine complexes are active in oxidation reactions; piperazine can act as a bridging ligand. researchgate.netnih.gov

Comparative Analysis of Synthetic Efficiency and Scalability

The selection of a synthetic route for this compound and its derivatives is often a trade-off between reaction efficiency, cost of starting materials, operational safety, and scalability for industrial production.

The classical SNAr reaction, while straightforward, often requires harsh conditions (high temperatures) and an excess of one reagent to minimize side reactions. mdpi.comgoogleapis.com For large-scale synthesis, this can lead to high energy consumption and difficulties in product purification. However, it remains a common and cost-effective method for many applications. googleapis.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a more modern and often more efficient alternative to SNAr for forming the C-N bond between the pyridine and piperazine rings. mdpi.comacs.org These reactions typically proceed under milder conditions and with greater functional group tolerance. For example, the amination of 5-chloro-2-nitropyridine with (S)-2-methylpiperazine was optimized using a Pd(OAc)2/BINAP catalyst system, which was then telescoped into a subsequent deprotection step, resulting in a 73% yield over two steps on a large scale. acs.org While catalyst cost and removal of residual palladium from the final product are key considerations, the increased efficiency and milder conditions often justify their use in manufacturing processes. acs.org

Recent advancements in synthetic methodology offer further improvements in efficiency and scalability. A notable example is the use of visible-light photochemistry combined with aluminum organometallics to achieve a scalable and stereoselective [3+3] cycloaddition for synthesizing densely functionalized piperazines. nih.gov This method provides access to complex piperazine structures in a single step from readily available starting materials, highlighting a path toward more sustainable and efficient manufacturing. nih.gov

Synthetic MethodTypical ConditionsAdvantagesDisadvantagesScalabilitySource
Nucleophilic Aromatic Substitution (SNAr)High temperature (90-120 °C), polar aprotic solventsInexpensive reagents, straightforward procedureHarsh conditions, potential for side products, excess reagents neededScalable with optimization, but can be energy-intensive mdpi.comgoogleapis.com
Buchwald-Hartwig AminationPd catalyst, ligand, base, moderate temperature (e.g., 85 °C)High efficiency, milder conditions, good functional group toleranceCatalyst cost, need for palladium removal from productDemonstrated at kg-scale, efficient for manufacturing acs.org
Visible-Light PhotochemistryVisible light, organometallic reagent, room temperatureHigh stereoselectivity, access to complex structures in one step, mild conditionsRequires specialized equipment, may not be universally applicableReported as a scalable process nih.gov

Pharmacological and Biological Activities

Interaction with Neurotransmitter Systems

1-Pyridin-3-yl-piperazine serves as a versatile scaffold in medicinal chemistry, with its derivatives showing significant interactions with multiple neurotransmitter systems. chemimpex.com Its unique structure facilitates the modulation of various receptors, making it a subject of interest in neuropharmacology research. chemimpex.com Studies often investigate how modifications to the piperazine (B1678402) and pyridine (B92270) rings influence binding affinity and functional activity at serotonin (B10506), dopamine (B1211576), adrenergic, histamine (B1213489), and sigma receptors. ijrrjournal.comnih.gov

Piperazine-containing compounds are known to interact with the serotonergic system. ijrrjournal.com The release of the neurotransmitter serotonin can be modulated by histamine H3 receptor antagonists, which indirectly links compounds active at H3 receptors to the serotonin system. nih.gov Derivatives of 1-arylpiperazine are frequently explored for their potential to act as ligands for serotonin receptors, often in the pursuit of multi-target drugs. nih.gov

In studies of related compounds, the introduction of a pyridin-3-yl substituent to a piperazine scaffold has been shown to influence activity at serotonin receptors. For instance, in one series of novel compounds designed as multi-target ligands, the derivative with a pyridin-3-yl group displayed low activity towards the 5-HT2A receptor. nih.gov Another study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives found that several compounds exhibited agonistic activity at 5-HT1A receptors, often in combination with activity at dopamine receptors. thieme-connect.comresearchgate.net For example, compound 34c from this series showed an EC50 value of 1.4 nmol/L for the 5-HT1A receptor. thieme-connect.comresearchgate.net

The compound 1-(m-chlorophenyl)piperazine (mCPP), a related arylpiperazine, demonstrates broad affinity for all 5-hydroxytryptamine (5-HT) receptor subtypes, with IC50 values in the range of 360 to 1300 nM in human brain membranes. nih.gov

Table 1: Activity of this compound Derivatives at Serotonin Receptors
CompoundReceptor TargetActivity TypeAffinity/Potency (Value)Reference
Compound 34c (a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative)5-HT1AAgonistEC50: 1.4 nmol/L thieme-connect.comresearchgate.net
1-(m-chlorophenyl)piperazine (mCPP)5-HT Receptor SubtypesBinding AffinityIC50: 360-1300 nM nih.gov

The this compound scaffold is a component of molecules that interact with dopamine receptors. The dopamine D4 receptor, a D2-like G protein-coupled receptor, is a significant target in neuropsychiatric research due to its link to conditions like schizophrenia and ADHD. wikipedia.orgnih.gov Many selective ligands for the D4 receptor are 1,4-disubstituted aromatic piperidine (B6355638)/piperazine (1,4-DAP) compounds. nih.govelifesciences.org

Research into multi-target ligands has shown that derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine can act as agonists at both D2 and D3 dopamine receptors. thieme-connect.comresearchgate.net Specifically, compound 7b displayed EC50 values of 0.9 nM and 19 nM for D2 and D3 receptors, respectively, while compound 34c had EC50 values of 3.3 nM and 10 nM for the same receptors. thieme-connect.comresearchgate.net These compounds are being explored for their potential in conditions like Parkinson's disease. thieme-connect.comresearchgate.net Furthermore, studies on other complex piperazine derivatives have identified potent D4 receptor partial agonists, such as compound 4 , which was found to decrease cocaine self-administration in rats. mdpi.com

Table 2: Agonistic Activity of this compound Derivatives at Dopamine Receptors
CompoundReceptor TargetActivity (EC50)Reference
Compound 7bD20.9 nmol/L thieme-connect.comresearchgate.net
D319 nmol/L
Compound 34cD23.3 nmol/L thieme-connect.comresearchgate.net
D310 nmol/L

1-(Pyridin-3-yl)piperazine is known to act as a potent and selective antagonist of α2-adrenergic receptors. This antagonistic activity is a key feature of its mechanism of action. A study on a series of 1-(2-pyridinyl)piperazine derivatives found that several compounds were potent and selective α2-adrenoceptor antagonists. nih.gov For example, 1-(3-Fluoro-2-pyridinyl)piperazine was more potent than the reference compounds yohimbine and rauwolscine in displacing [3H]clonidine from α2 binding sites in calf cerebral cortex membranes. nih.gov The related arylpiperazine, mCPP, also displays a notable affinity for α2-adrenergic receptors, with an IC50 value of 570 nM. nih.gov Adrenergic antagonists can also potentiate the effects of opioids, suggesting a complex interplay between these systems. mdpi.com

The histamine H3 receptor (H3R) is primarily found in the brain and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. nih.govwikipedia.org Antagonists of the H3 receptor can increase the release of neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785), leading to stimulant and nootropic effects. nih.govwikipedia.org Piperazine derivatives are recognized as antagonists for histamine H3 receptors.

In a study comparing piperazine and piperidine cores, a derivative containing a 4-(pyridin-4-yl)piperazin-1-yl moiety (compound 4 ) showed high affinity for the human H3 receptor with a Ki value of 3.17 nM. nih.govacs.org This highlights the potential for pyridylpiperazine structures to serve as potent H3R antagonists. nih.govacs.org The development of H3R antagonists is an active area of research for treating various central nervous system disorders. nih.govwikipedia.org

Table 3: Binding Affinity of a Pyridylpiperazine Derivative at the Histamine H3 Receptor
CompoundReceptor TargetAffinity (Ki)Reference
Compound 4 (containing a 4-(pyridin-4-yl)piperazin-1-yl core)hH3R3.17 nM nih.govacs.org

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are a unique class of intracellular proteins. nih.gov The σ1 receptor, in particular, is involved in modulating various intracellular signaling pathways and neurotransmitter systems. nih.govunict.it Piperazine derivatives are known to interact with sigma-1 receptors, often as antagonists. unict.it

A series of pyridylpiperazines were synthesized and evaluated for their binding affinity at sigma receptors. nih.gov The study found that (3-pyridyl)piperazines showed a preference for σ1 receptors over σ2 receptors. nih.gov In a separate study focusing on dual-target ligands, a compound with a 4-(pyridin-4-yl)piperazin-1-yl core (compound 4 ) exhibited a low affinity for the σ1 receptor (Ki = 1531 nM). nih.govacs.org In contrast, replacing the piperazine ring with a piperidine ring (compound 5 ) dramatically increased σ1R affinity (Ki = 3.64 nM), indicating that the piperazine core significantly influences σ1R binding in this chemical series. nih.govacs.org This demonstrates that subtle structural changes to the pyridylpiperazine scaffold can drastically alter its affinity for the sigma-1 receptor. nih.govacs.org

Table 4: Binding Affinities of Pyridyl-Basic Core Derivatives at Sigma-1 Receptors
CompoundBasic CoreReceptor TargetAffinity (Ki)Reference
Compound 44-(pyridin-4-yl)piperazin-1-ylσ1R1531 nM nih.govacs.org
Compound 5Piperidineσ1R3.64 nM nih.govacs.org

Enzyme Inhibition Profiles

In addition to receptor modulation, derivatives of pyridylpiperazine have been investigated for their ability to inhibit enzyme activity. A study focused on urease inhibition synthesized a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a target for treating infections, particularly those caused by Helicobacter pylori. nih.gov

The study found that all the synthesized compounds showed good inhibitory activity against jack bean urease, with IC50 values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM. nih.gov Two compounds, 5b and 7e , were identified as the most potent inhibitors, with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. nih.gov These values were significantly lower than that of the standard inhibitor, thiourea (IC50 = 23.2 ± 11.0 µM). nih.gov The precursor piperazine compound also showed notable activity with an IC50 of 3.90 ± 1.91 µM. nih.gov

Table 5: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine Derivatives
CompoundInhibitory Activity (IC50) against UreaseReference
Compound 5b2.0 ± 0.73 µM nih.gov
Compound 7e2.24 ± 1.63 µM nih.gov
Precursor Piperazine3.90 ± 1.91 µM nih.gov
Thiourea (Standard)23.2 ± 11.0 µM nih.gov

Kinase Inhibition

The piperazine and pyridine moieties are prevalent in a multitude of kinase inhibitors. While direct studies on this compound are limited, the broader families of pyridyl and piperazine derivatives have demonstrated significant inhibitory activity against several key kinases implicated in cancer and other diseases.

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and survival, and its dysregulation is a hallmark of many cancers. Numerous PI3K inhibitors incorporate piperazine or pyridine rings. For instance, a series of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] frontiersin.orgsemanticscholar.orgnih.govtriazin-4-amine derivatives have been identified as highly potent and selective PI3Kδ inhibitors nih.gov. Similarly, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives containing a piperazine moiety have been developed as dual PI3Kα/mTOR inhibitors nih.gov. The structural features of this compound suggest its potential as a scaffold for the design of novel PI3K inhibitors.

Rho-associated coiled-coil containing protein kinase 1 (ROCK1): ROCKs are serine/threonine kinases that play a role in various cellular processes, and their inhibition is a therapeutic strategy for cardiovascular diseases and cancer. Pyridine-based compounds are known to be effective ROCK inhibitors peerj.com. A series of 4-aryl-5-aminomethyl-thiazole-2-amines, which include pyridin-3-yl substitution, have shown inhibitory activity against ROCK II nih.gov. This suggests that the pyridyl component of this compound could contribute to ROCK1 inhibition.

Janus kinase 2 (JAK2): The JAK/STAT signaling pathway is integral to immune responses, and its aberrant activation is linked to myeloproliferative neoplasms and inflammatory diseases. The development of selective JAK inhibitors is an active area of research. While many JAK inhibitors are complex heterocyclic systems, the inclusion of pyridine and piperazine-like moieties is common. For example, pyridine derivatives have been investigated as selective TYK2 inhibitors, a member of the JAK family semanticscholar.orgnih.gov.

KIT Tyrosine Kinase: The c-KIT receptor tyrosine kinase is a key target in the treatment of gastrointestinal stromal tumors (GIST) and other cancers. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, capable of overcoming imatinib resistance nih.gov. Thiazolo[5,4-b]pyridine derivatives have also been explored as c-KIT inhibitors mdpi.com. These findings highlight the potential of the pyridyl moiety in targeting the KIT kinase.

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is therefore a promising therapeutic strategy.

Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as potent urease inhibitors. In one study, a series of these compounds exhibited significant inhibitory activity against jack bean urease, with IC50 values in the low micromolar range, substantially more potent than the standard inhibitor thiourea frontiersin.orgnih.gov. The most active compounds from this series demonstrated IC50 values as low as 2.0 µM frontiersin.orgnih.gov. Molecular docking studies suggest that these compounds interact with the nickel ions in the active site of the enzyme frontiersin.org.

CompoundSubstitutionUrease Inhibition IC50 (µM)Reference
5b2-chlorophenyl2.0 ± 0.73 frontiersin.orgnih.gov
7e3-bromophenyl2.24 ± 1.63 frontiersin.orgnih.gov
Precursor (3)1-(3-nitropyridin-2-yl)piperazine3.90 ± 1.91 frontiersin.org
Thiourea (Standard)-23.2 ± 11.0 frontiersin.orgnih.gov

Acetylcholinesterase Inhibition (for piperazine derivatives)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are the primary class of drugs used to treat the symptoms of Alzheimer's disease. The piperazine nucleus is a common scaffold in the design of AChE inhibitors.

Various studies have demonstrated the AChE inhibitory potential of piperazine derivatives. For example, a series of thiazole-piperazine derivatives were synthesized and showed potent AChE inhibitory activity, with the most active compound having an IC50 value of 0.011 µM, which was more potent than the standard drug donepezil tandfonline.com. Another study on piperazine derivatives reported IC50 values for AChE inhibition in the range of 4.59-6.48 µM nih.gov. Furthermore, novel derivatives bearing a (pyridin-2-yl)tetrazole scaffold have also shown inhibitory activity against AChE vnu.edu.vn. These findings underscore the potential of the piperazine moiety, as present in this compound, for the development of new AChE inhibitors.

Antiparasitic Activity (e.g., Trypanosoma cruzi inhibition)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. The current treatments have limitations, necessitating the search for new therapeutic agents. Research has indicated that 3-pyridyl-containing compounds exhibit activity against T. cruzi.

A screening of a chemical library against intracellular T. cruzi amastigotes identified five inhibitors containing a 3-pyridyl moiety. These compounds showed IC50 values ranging from 1.40 µM to 1.80 µM nih.gov. Although these compounds did not completely clear the parasite population, their activity suggests that the 3-pyridyl scaffold is a promising starting point for the development of new anti-Chagasic drugs nih.gov.

Anticancer Potential and Mechanisms (for related piperazine derivatives)

The piperazine scaffold is a constituent of numerous approved and investigational anticancer drugs mdpi.comnih.govrsc.org. Derivatives of piperazine have been shown to exert anticancer effects through various mechanisms.

Antimitotic and Antiangiogenesis Activities (for related piperazinedione)

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Piperazine-2,5-diones, also known as diketopiperazines, are cyclic dipeptides that have been investigated for their anticancer properties nih.govmdpi.com. These compounds can be naturally occurring or synthetically derived and have been shown to inhibit the growth of cancer cells nih.gov. Their rigid structure makes them attractive scaffolds for drug design.

Furthermore, angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. A novel piperazine derivative, SJ-8002, has been shown to possess both anti-angiogenic and apoptosis-inducing activities. In vivo, SJ-8002 decreased neovascularization, and in vitro, it inhibited the proliferation, migration, and tube formation of endothelial cells nih.gov.

Inhibition of Breast Cancer Resistance Protein

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. The ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a key contributor to MDR by effluxing a wide range of anticancer drugs from cancer cells.

Several piperazine derivatives have been identified as potent inhibitors of ABCG2. In one study, the linkage of a 5-hydroxybenzopyran-4-one to a piperazine moiety resulted in highly potent BCRP inhibitors nih.gov. At a concentration of 10 µM, these compounds significantly increased the intracellular accumulation and cytotoxicity of the anticancer drug mitoxantrone in BCRP-expressing cancer cells nih.gov. Another study identified primaquine fumardiamide derivatives as selective inhibitors of ABCG2, further highlighting the potential of piperazine-containing molecules to reverse MDR mdpi.com. This suggests that the this compound scaffold could be a valuable starting point for the development of novel ABCG2 inhibitors to be used in combination with conventional chemotherapy.

Cytotoxic Effects on Cancer Cell Lines

Derivatives of arylpiperazine have emerged as a promising class of compounds in cancer research due to their cytotoxic effects against various cancer cell lines. nih.gov The versatility of the piperazine scaffold allows for structural modifications that can lead to potent anti-proliferative agents. nih.gov Research has shown that the introduction of different aryl groups to the piperazine ring can significantly influence cytotoxic activity and selectivity.

Studies on benzothiazole-piperazine derivatives have demonstrated notable cytotoxic activity. For instance, a derivative featuring a 4-pyridyl group exhibited a potent 50% growth inhibition (GI₅₀) of 3.1 µM against the HUH-7 liver cancer cell line. tandfonline.com Other derivatives in the same series also showed significant activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. tandfonline.com Further investigations revealed that a highly active compound induced apoptosis by arresting the cell cycle in the subG1 phase. tandfonline.com

In the context of prostate cancer, novel arylpiperazine derivatives have been synthesized and evaluated. Compounds with a pyrimidinyl moiety attached to the piperazine ring showed beneficial anti-cancer activity. mdpi.com One such compound demonstrated potent activity against the DU145 human prostate cancer cell line with an IC₅₀ value of 8.25 µM. mdpi.com Another study found that derivatives with methyl or fluoro groups at the ortho-position on a terminal phenyl group exhibited strong cytotoxicity against LNCaP prostate cancer cells, with IC₅₀ values below 5 µM. mdpi.com

Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were assessed for their cytotoxicity. One compound containing a pyridin-3-ylsulfonyl group was synthesized as part of a series evaluated against normal fibroblast (3T3) and breast cancer (4T1) cell lines. nih.gov While this series generally showed low toxicity to normal cells, they exhibited dose-dependent cytotoxic effects on cancer cells, suggesting potential for cancer theranostics. nih.gov The ability of piperazine derivatives to increase the cytotoxic effect of existing chemotherapy drugs like paclitaxel (B517696) and topotecan in drug-resistant ovarian cancer cell lines has also been reported, highlighting their potential to overcome drug resistance. nih.govmdpi.com

Cytotoxic Activity of Selected Piperazine Derivatives
Compound TypeCancer Cell LineActivity MetricResultReference
Benzothiazole-piperazine (4-pyridyl derivative)HUH-7 (Liver)GI₅₀3.1 µM tandfonline.com
Arylpiperazine (pyrimidinyl derivative)DU145 (Prostate)IC₅₀8.25 µM mdpi.com
Arylpiperazine (o-fluoro derivative)LNCaP (Prostate)IC₅₀< 5 µM mdpi.com
Quinolinequinone-piperazine (QQ1)ACHN (Renal)IC₅₀1.55 µM nih.gov

Anti-inflammatory and Antinociceptive Properties

The piperazine scaffold is integral to the development of new agents with anti-inflammatory and antinociceptive (pain-reducing) activities. Various derivatives have been synthesized and tested in preclinical models, demonstrating significant potential.

One study investigated a series of thiazole-piperazine derivatives for their antinociceptive effects. mdpi.com Several compounds significantly decreased writhing responses in the acetic acid-induced writhing test, a model for visceral pain. mdpi.com The mechanism of action for the most active compounds was found to involve the opioidergic system, as their effects were reversed by the opioid antagonist naloxone. mdpi.com

Another research effort focused on a piperazine derivative, LQFM202, which was found to inhibit COX-1, COX-2, and 5-LOX enzymes, key players in inflammatory pathways. nih.gov In animal models, LQFM202 reduced abdominal writhing, decreased pain in the formalin test, and attenuated paw edema induced by carrageenan and zymosan. nih.gov It also reduced the levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. nih.gov

Furthermore, dual-acting histamine H₃ and sigma-1 (σ₁) receptor antagonists containing piperazine and piperidine cores have shown promising antinociceptive properties. acs.orgnih.gov A derivative with a 4-(pyridin-4-yl)piperazin-1-yl core was among the compounds investigated, highlighting the role of the pyridinyl-piperazine structure in targeting receptors involved in pain modulation. acs.orgnih.gov The development of hybrid molecules linking pyridazinone, a heterocycle known for anti-inflammatory effects, with piperazine moieties has also yielded compounds with potent analgesic and anti-inflammatory activity, often superior to standard drugs like aspirin and indomethacin and with fewer gastric side effects. pcbiochemres.com

Anti-inflammatory and Antinociceptive Findings
Compound/Derivative TypeTest/ModelKey FindingReference
Thiazole-piperazine derivativesAcetic Acid-Induced WrithingSignificant reduction in writhing; effect reversed by naloxone. mdpi.com
LQFM202 (piperazine derivative)Carrageenan-induced PleurisyReduced TNF-α levels by 47% and IL-1β levels by 58.8%. nih.gov
Pyridazinone-piperazine hybridp-Benzoquinone-induced WrithingPotent analgesic activity (55.6% to 82.7% inhibition). pcbiochemres.com
4-(Pyridin-4-yl)piperazin-1-yl coreReceptor Binding AssaysHigh affinity for histamine H₃ and σ₁ receptors. acs.orgnih.gov

Other Reported Biological Activities of Piperazine Scaffolds

The structural versatility of the piperazine nucleus has led to its exploration in a wide range of therapeutic areas beyond those previously discussed. nih.govamazonaws.com

Piperazine was first introduced as an anthelmintic agent and has a long history of use in treating helminthiasis (worm infections). amazonaws.comresearchgate.net The piperazine scaffold continues to be a foundation for the development of new anthelmintic drugs, especially as resistance to existing agents grows. researchgate.net

Numerous studies have confirmed the efficacy of piperazine derivatives against various parasites. Research on benzimidazole compounds incorporating a piperazine fragment demonstrated significant activity against Trichinella spiralis larvae, superior to the reference drug albendazole in some cases. mdpi.com A separate study identified a 1,3,5-triazine core linked to a piperazine ring as a novel scaffold with broad anti-schistosomal activity against the blood fluke Schistosoma mansoni. wellcomeopenresearch.org Synthesized 1,4-disubstituted piperazine derivatives have also shown promising in vitro activity against the earthworm Eisenia fetida, a common model for screening anthelmintic compounds. ijprs.com

The rise of microbial resistance has spurred the search for novel antimicrobial agents, and piperazine derivatives have shown considerable promise in this area. researchgate.net These compounds have demonstrated a broad spectrum of activity against both bacteria and fungi. apjhs.com

Various synthesized series of piperazine derivatives have been tested against a panel of microbes. For example, certain pyrimidine-incorporated piperazine derivatives showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov The same study found that other compounds in the series had significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov The presence of the piperazine ring is often a key structural element in enhancing the potency of antimicrobial drugs, including fluoroquinolone antibiotics like ciprofloxacin. nih.gov

New Mannich bases containing a piperazine moiety have shown significant activity against Gram-positive bacteria, particularly staphylococci, and high fungistatic activity against Candida species. nih.govsemanticscholar.org Similarly, newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of pyridines were effective against several bacterial strains, including methicillin-resistant S. aureus (MRSA). nih.gov

Antimicrobial Activity of Piperazine Derivatives
Bacterial/Fungal StrainCompound TypeActivity NotedReference
Staphylococcus aureusPyrimidine-piperazine derivativeGood antibacterial activity nih.gov
Escherichia coliPyrimidine-piperazine derivativeGood antibacterial activity nih.gov
Candida albicansPyrimidine-piperazine derivativeSignificant antifungal activity nih.gov
MRSAPiperazin-1-yl acetamide of pyridineMore potent than ampicillin nih.gov

The piperazine substructure is a common feature in many antidepressant and anxiolytic drugs. nih.govresearchgate.net Its favorable pharmacokinetic profile for central nervous system (CNS) penetration and its ability to interact with key neurotransmitter receptors make it a privileged scaffold in psychopharmacology. nih.gov

Arylpiperazine derivatives are known to target serotonergic systems, particularly the 5-HT₁A receptor, which is heavily implicated in depression and anxiety. ufg.brcdnsciencepub.com Studies on new piperazine derivatives have demonstrated both anxiolytic and antidepressant-like effects in behavioral models such as the elevated plus-maze and forced swimming tests. ufg.brcdnsciencepub.com The anxiolytic-like effects of certain arylpiperazine derivatives containing picolinic and isonicotinic (pyridine-derived) nuclei have been confirmed, with mechanisms involving direct participation of 5-HT₁A receptors and indirect involvement of the GABAergic system. nih.gov The critical role of the piperazine moiety in binding conformations and influencing the efficacy of antidepressant compounds continues to make it a focal point for the design of novel CNS agents. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Piperazine (B1678402) Ring

The piperazine ring is a versatile scaffold that allows for extensive chemical modification. Its two nitrogen atoms provide opportunities for substitution, influencing the molecule's polarity, conformation, and ability to form hydrogen bonds, which in turn affects target affinity and pharmacokinetic properties.

Positional Isomerism of Pyridine (B92270) Moiety (e.g., Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl)

The position of the nitrogen atom within the pyridine ring of pyridinylpiperazine derivatives has a profound impact on receptor selectivity and affinity. Studies comparing these positional isomers have revealed distinct binding preferences for different biological targets.

For instance, in the context of sigma (σ) receptors, the location of the pyridine nitrogen dictates selectivity between σ1 and σ2 subtypes. Research has shown that (3-pyridyl)piperazines and (4-pyridyl)piperazines preferentially bind to σ1 receptors. nih.gov In contrast, (2-pyridyl)piperazines display a preference for σ2 receptors. nih.gov This suggests that the electronic properties and hydrogen bonding capabilities conferred by the nitrogen's position are critical for specific receptor recognition. The (2-pyridyl) isomer is considered optimal for developing highly selective σ2 ligands, while the 3- and 4-pyridyl isomers have demonstrated lower affinity for this subtype. nih.gov

Table 1: Influence of Pyridine Moiety Position on Sigma Receptor Selectivity
Pyridine IsomerPrimary Receptor SelectivityReference
Pyridin-2-ylσ2 nih.gov
Pyridin-3-ylσ1 nih.gov
Pyridin-4-ylσ1 nih.gov

Influence of Side Chains and Heterocyclic Substitutions

Modifications to the piperazine ring, either by adding side chains or other heterocyclic structures, are a common strategy to modulate the pharmacological profile of 1-pyridin-3-yl-piperazine analogs.

In a series of urease inhibitors based on a 1-(3-nitropyridin-2-yl)piperazine (B1350711) scaffold, the addition of N-arylacetamide and N-aryl-propanamide side chains at the N4 position of the piperazine ring was explored. nih.gov This diversification led to compounds with significantly enhanced inhibitory activity compared to the parent scaffold, with IC50 values as low as 2.0 µM. nih.gov The nature of the aryl substituent on these side chains also plays a role; for example, a 2-methylphenyl group (in compound 5b) and a 3-chlorophenyl group (in compound 5c) resulted in potent inhibition. nih.gov

Similarly, in the pursuit of anticancer agents, the introduction of different N-(piperazin-1-yl)alkyl side chains on a dehydroabietic acid scaffold showed that substituents like methyl, methoxyl, and chloro groups on the associated indole (B1671886) moiety were beneficial for activity. nih.gov The volume and nature of the side chain are critical factors; in some series, bulky groups like morpholinyl or N-methyl piperazinyl substitutions resulted in lower activity compared to smaller groups like N,N-diethylamino or piperidyl groups, suggesting steric constraints at the binding site. nih.gov

Role of Basic and Hydrophilic Groups on Target Affinity and Selectivity

The piperazine moiety inherently contains basic nitrogen atoms, which are often protonated at physiological pH. This basicity is crucial for forming ionic interactions with acidic residues in receptor binding pockets. The protonation state can be influenced by other parts of the molecule, such as the pyridine ring.

Conformational Analysis and its Relationship to Activity

The flexibility of the 1-arylpiperazine scaffold allows it to adopt various conformations, but only specific spatial arrangements, known as bioactive conformations, are suitable for binding to a biological target. nih.govnih.govacs.org Understanding these conformations is essential for rational drug design.

Computational methods are often employed to analyze the conformational landscape of these molecules. nih.govnih.gov For 1-arylpiperazines, the key dihedral angle is between the plane of the aryl (or pyridinyl) ring and the piperazine ring. SAR studies suggest that for some receptors, like the 5-HT1A receptor, a nearly coplanar conformation is favorable for binding. researchgate.net However, bulky substituents, particularly at the ortho position of the aryl ring, can force the molecule into a twisted conformation, which may still be the bioactive form for certain receptor sites. nih.gov

The piperazine ring itself typically adopts a chair conformation. The orientation of the substituents on the nitrogen atoms (axial vs. equatorial) within this chair conformation can also influence activity. The energetic cost for a ligand to adopt its bioactive conformation must be considered, as it may differ from its lowest energy state in solution. irbbarcelona.org

Ligand Efficiency and Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For scaffolds like this compound, this process involves systematic structural modifications guided by SAR. Key metrics such as ligand efficiency (LE), which relates binding affinity to the size of the molecule, are used to guide this process. nih.gov

Optimization strategies often focus on several areas:

Enhancing Potency : As seen in the development of urease inhibitors, adding side chains like N-phenylpropionamide to the piperazine ring can dramatically increase potency. nih.gov

Improving Selectivity : Fine-tuning the electronics and sterics of the molecule, such as by altering the pyridine nitrogen position, can switch selectivity between receptor subtypes (e.g., σ1 vs. σ2). nih.gov

Optimizing ADMET Properties : The piperazine moiety is often incorporated to improve properties like solubility and bioavailability. Further modifications, such as adding or removing polar groups, can be used to balance lipophilicity and ensure desired pharmacokinetic profiles.

A successful lead optimization campaign requires a multi-parameter approach, balancing improvements in potency with the maintenance of favorable drug-like properties. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key biological activity of a parent molecule. researchgate.netnih.gov These techniques involve replacing the core scaffold or specific functional groups with others that have similar spatial and electronic properties. researchgate.netnih.gov

For the this compound scaffold, several bioisosteric replacements have been explored:

Piperazine to Piperidine (B6355638) : Replacing the piperazine ring with a piperidine ring is a common strategy. In one study, this switch dramatically altered selectivity. Derivatives with a 4-(pyridin-4-yl)piperazine core had low affinity for the σ1 receptor, whereas the corresponding piperidine-containing analog showed high affinity. nih.gov This change was attributed to differences in the protonation state and basicity of the core structures. nih.gov

Flexible to Rigid Scaffolds : The inherent flexibility of the piperazine ring can sometimes be detrimental to binding affinity. Replacing it with a more rigid structure, such as a bicyclic system, can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding.

These strategies are invaluable for navigating new chemical spaces, overcoming issues with toxicity or metabolism, and securing novel intellectual property. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies on derivatives containing the 1-Pyridin-3-yl-piperazine scaffold have successfully predicted their interactions with various biological targets. For instance, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, which incorporate this moiety, were evaluated for their affinity towards Carbonic Anhydrase IX (CAIX), a zinc metalloenzyme overexpressed in various cancer cells nih.gov. The docking simulations revealed that these compounds could bind effectively within the active site of the CAIX protein (PDB: 5FL4), with predicted binding affinities ranging from -7.39 to -8.61 kcal/mol nih.gov.

Similarly, docking analyses of other pyridylpiperazine derivatives have been conducted to predict their inhibitory potential against enzymes like urease. These studies show favorable interactions within the enzyme's active site, with predicted binding energies indicating strong affinity nih.gov. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and coordination with key metallic ions in the active site, which are crucial for stabilizing the ligand-protein complex.

A critical outcome of molecular docking is the identification of specific amino acid residues that are key to the ligand's binding. In the study of piperazine-linked derivatives targeting Carbonic Anhydrase IX, the simulations identified several key residues involved in the interaction. These compounds were found to form multiple hydrogen bonds with residues such as Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, and Pro202 nih.gov. The involvement of these particular residues in ligand binding is consistent with interactions observed for other known inhibitors of carbonic anhydrases nih.gov.

The table below summarizes the predicted binding affinities and key interacting residues for selected derivatives from the study targeting CAIX nih.gov.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
SA1CAIX (PDB: 5FL4)-7.39Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, Pro202
SA2CAIX (PDB: 5FL4)-8.39Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, Pro202
SA3CAIX (PDB: 5FL4)-7.92Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, Pro202
SA4CAIX (PDB: 5FL4)-8.04Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, Pro202
SA7CAIX (PDB: 5FL4)-8.61Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, Pro202

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods like CoMFA and CoMSIA are particularly powerful as they consider the three-dimensional properties of molecules.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. A CoMFA study was conducted on a series of 27 analogues of 2-((pyridin-3-yloxy)methyl)piperazine derivatives to understand their anti-inflammatory activity as α7 nicotinic acetylcholine (B1216132) receptor modulators nih.gov. The resulting model demonstrated good statistical significance, with an optimal conventional correlation coefficient (r²) of 0.854 and a leave-one-out cross-validated correlation coefficient (q²) of 0.541 nih.gov.

The analysis of the CoMFA contour maps indicated that the steric field contributed 13.84% and the electrostatic field contributed 66.14% to the model, highlighting the dominant role of electrostatic interactions in determining the biological activity of these compounds nih.gov. Such models provide a roadmap for designing new derivatives with enhanced activity by modifying substituents to better match the favorable steric and electrostatic regions identified in the analysis.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the ligand-receptor interactions mdpi.com. In a 3D-QSAR study on a series of α1A-adrenergic receptor antagonists, which included piperazine-based compounds, both CoMFA and CoMSIA models were developed researchgate.net.

The CoMSIA model yielded a robust leave-one-out cross-validation correlation coefficient (q²) of 0.840 and a predicted correlation coefficient (r²_pred) for the test set of 0.671, indicating good predictive power researchgate.net. The analysis suggested that electrostatic, hydrophobic, and hydrogen bonding interactions play significant roles in the binding of these ligands to the receptor researchgate.net.

The table below compares the statistical results of representative CoMFA and CoMSIA models for piperazine-containing derivatives.

ModelTarget/Activityq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External Validation)Field Contributions
CoMFAα7 nAChR Modulators nih.gov0.5410.854-Steric: 13.84%, Electrostatic: 66.14%
CoMFAα1A-AR Antagonists researchgate.net0.840-0.694Not Specified
CoMSIAα1A-AR Antagonists researchgate.net0.840-0.671Electrostatic, Hydrophobic, H-bonding

QSAR models can also be built using 2D molecular descriptors, which are numerical values derived from the chemical structure. These models help to identify key physicochemical properties that influence biological activity. A QSAR study on a series of piperazine (B1678402) and keto piperazine derivatives as renin inhibitors identified several constitutional descriptors that play a vital role in their binding to the enzyme openpharmaceuticalsciencesjournal.com.

The developed QSAR model showed a strong correlation coefficient (R²) of 0.846 and a cross-validation coefficient (Q²) of 0.818 openpharmaceuticalsciencesjournal.com. The analysis revealed that descriptors such as the sum of valence electrons (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) are crucial for the inhibitory activity openpharmaceuticalsciencesjournal.com. This information is valuable for guiding the synthesis of new inhibitors by suggesting that modifications affecting these specific electronic and constitutional features could lead to more potent compounds. The versatile structure of piperazine allows for easy modification to optimize these properties for enhanced target affinity and bioavailability nih.gov.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational analysis, offering a dynamic view of molecular interactions over time. nih.gov This technique is instrumental in understanding the physical movements of atoms and molecules, providing a detailed picture of how a ligand like a this compound derivative interacts with its biological target. nih.gov By simulating these interactions, researchers can predict binding affinities, elucidate binding pathways, and optimize lead compounds. nih.gov

A primary application of MD simulations is to assess the stability of a protein-ligand complex and observe any conformational changes that occur upon binding. nih.govnih.gov The stability of the complex is crucial for the ligand's efficacy. Metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are commonly used to quantify this stability.

Root-Mean-Square Deviation (RMSD): This metric measures the average distance between the atoms of the superimposed protein-ligand complex at a given time point compared to a reference structure (typically the initial docked pose). A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode within the protein's active site. For instance, in simulations of piperazine-linked compounds with the CAIX protein, complexes that achieved equilibration within the first 10 nanoseconds and maintained it for the full 100 ns duration were considered stable. polyu.edu.hk

Root-Mean-Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values indicate regions of high flexibility, while low values suggest that the region is stable and has restricted movement, often due to critical interactions within the binding pocket.

Research on various piperazine-containing ligands has demonstrated that these complexes can achieve substantial stability throughout simulation periods. polyu.edu.hk The analysis of RMSD and RMSF provides significant insights for rational drug design, highlighting the potential of these ligands for targeted therapeutic interventions. polyu.edu.hk

Table 1: Example MD Simulation Stability Metrics for Piperazine-Containing Ligands Bound to CAIX This table is illustrative of the data typically generated in MD simulations for piperazine-containing compounds.

Compound Code Protein RMSD (nm) Ligand RMSD (nm)
SA2 1.82 1.82
SA4 1.40 1.40
SA5 1.66 1.66
SA7 1.85 1.85

Data sourced from studies on piperazine-sulfonyl derivatives. polyu.edu.hk

Prediction of Protonation States at Physiological pH

The protonation state of a molecule, particularly one containing basic nitrogen atoms like this compound, is critical for its interaction with biological targets and its pharmacokinetic properties. The piperazine ring can exist in neutral, monoprotonated, or diprotonated forms depending on the pH of its environment. At a physiological pH of approximately 7.4, the equilibrium between these states can significantly influence binding affinity. nih.gov

Computational tools can accurately predict the pKa values of the ionizable centers in a molecule. For piperazine-containing structures, the basicity of the two nitrogen atoms is highly sensitive to the nature of their substituents. nih.gov

Electron-Withdrawing Groups: When an electron-withdrawing group, such as an amide, is attached to a piperazine nitrogen, it decreases the basicity of that nitrogen. For example, the pKa of 1-acetyl-4-methylpiperazine (B3021541) is reduced to 7.06, meaning its neutral form is the most abundant species at pH 7.5. semanticscholar.org

Alkyl Groups: Conversely, alkyl substituents on both nitrogen atoms can maximize the piperazine's basicity. Studies have shown that alkyl-piperazine-alkyl moieties can achieve pKa values around 7.81 to 7.98, resulting in approximately 70% of the molecules being in a protonated state at physiological pH. nih.govsemanticscholar.org

Even minor changes in pKa can lead to significant shifts in the percentage of the protonated state at physiological pH. nih.gov Understanding and predicting these states is essential, as the charged, protonated form may be crucial for forming key ionic interactions within a protein's binding site. nih.gov

Table 2: Predicted pKa and Protonation States for Piperazine Derivatives This table demonstrates how modifications to the piperazine scaffold influence its protonation state at physiological pH.

Compound Type Most Basic Center pKa % Protonated Species (at pH 7.5)
Acetyl-Piperazine-Alkyl 7.06 ~26.6%
Alkyl-Piperazine-Alkyl 7.98 ~70%
Carbonyl-Piperazine-PEG 5.61 - 5.88 Low

Data derived from computational and experimental studies on various piperazine-containing linkers. nih.govsemanticscholar.org

Virtual Screening for Novel Inhibitors

The this compound scaffold can serve as a starting point for discovering novel inhibitors through virtual screening. nih.gov This computational technique involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. The process often follows a structured workflow:

3D-QSAR Model Development: A three-dimensional quantitative structure-activity relationship (3D-QSAR) model is built using a set of known inhibitors with a common backbone, such as a pyridin-piperazine core. mdpi.com This model relates the chemical structures of molecules to their biological activity.

Scaffold Hopping and Library Design: Based on the insights from the QSAR model, new molecular scaffolds are designed. "Scaffold hopping" is a technique used to identify structurally novel compounds that retain the key binding features of the original scaffold. mdpi.comresearchgate.net

High-Throughput Docking: Large virtual libraries of compounds are then docked into the target protein's binding site. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically as a docking score. mdpi.com

Hit Identification and Optimization: Compounds with the best docking scores and favorable predicted ADME (absorption, distribution, metabolism, and excretion) properties are identified as "hits." mdpi.comresearchgate.net These hits can then be synthesized and tested experimentally, serving as new leads for drug development.

This integrated approach of QSAR, scaffold hopping, and molecular dynamics allows for the rational design of novel and potent inhibitors based on a validated chemical starting point like this compound. mdpi.com

Preclinical Evaluation and Therapeutic Potential

In Vitro Efficacy Studies

In vitro studies are fundamental in early-stage drug discovery, providing initial evidence of a compound's biological activity and mechanism of action. Derivatives of 1-Pyridin-3-yl-piperazine have demonstrated notable efficacy in various cell-based and enzyme inhibition assays.

Cell-Based Assays (e.g., Cancer Cell Lines, Trypanosoma cruzi)

The cytotoxic and antiparasitic potential of pyridinylpiperazine derivatives has been evaluated against cancer cells and the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

In the realm of oncology, various arylpiperazine derivatives have shown significant anti-proliferative activity against a wide panel of human cancer cell lines. For instance, novel vindoline-piperazine conjugates have been investigated for their effects on 60 different human tumor cell lines. nih.govcancer.gov One derivative, where the piperazine (B1678402) nitrogen atom is substituted with a 4-trifluoromethylphenyl group, was found to be highly effective, reducing cell growth by over 80% in CNS cancer cell lines (SF-539 and SNB-75) and by 84.4% in the KM12 colon cancer cell line. nih.gov Similarly, quinoxalinyl–piperazine derivatives have been identified as growth inhibitors in several cancer cell lines, including those of the breast, skin, pancreas, and cervix. nih.govmdpi.com

The antiparasitic activity of related compounds has also been a focus of research. While direct data on this compound is scarce, studies on compounds containing the 3-pyridyl moiety, a key feature of the target compound, are informative. A study on 3-pyridyl-1,3-thiazole derivatives revealed significant trypanocidal activity against T. cruzi. Fourteen compounds from this series showed IC50 values ranging from 0.2 to 3.9 μM, outperforming the standard drug benznidazole (B1666585) (IC50 of 4.2 μM). nih.gov This suggests that the pyridine (B92270) scaffold is a crucial component for anti-trypanosomal activity.

Interactive Data Table: In Vitro Anticancer Activity of Select Piperazine Derivatives

Enzyme Inhibition Assays

The ability of pyridinylpiperazine derivatives to inhibit specific enzymes is a key mechanism underlying their therapeutic potential. Urease, a nickel-dependent enzyme implicated in gastric ulcers and certain cancers through its association with Helicobacter pylori, has been a significant target. nih.govfrontiersin.org

A series of derivatives based on 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and evaluated for their ability to inhibit jack bean urease. nih.govfrontiersin.orgresearchgate.net Several of these compounds demonstrated potent inhibitory activity, with IC50 values significantly lower than that of the standard inhibitor, thiourea. nih.govfrontiersin.org The most active compounds, designated 5b and 7e, had IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to 23.2 ± 11.0 µM for thiourea. nih.govfrontiersin.org The precursor compound, 1-(3-nitropyridin-2-yl)piperazine, also showed good activity with an IC50 of 3.90 ± 1.91 µM. nih.gov

Other research has identified piperazine derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in neurological signaling, making it a target for CNS disorders. researchgate.net

Interactive Data Table: Urease Inhibition by 1-(3-nitropyridin-2-yl)piperazine Derivatives

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, piperazine derivatives have been advanced to in vivo studies using various rodent models to assess their therapeutic efficacy in a complex biological system.

Rodent Models of Disease (e.g., Cancer, Neurological Disorders, Parasitic Infections, Pain)

The therapeutic potential of the piperazine scaffold has been validated in a diverse set of animal models.

Cancer: Arylpiperazine derivatives that displayed potent cytotoxicity in vitro were selected for in vivo studies to confirm their vascular-disrupting and tubulin polymerization inhibition effects. nih.gov

Neurological Disorders: In a mouse model of Alzheimer's disease (5xFAD), a specific piperazine derivative was shown to restore long-term potentiation (LTP) induction in hippocampal slices, indicating a potential to rescue synaptic defects. nih.gov In mouse models of depression, a piperazine derivative (LQFM212) demonstrated an antidepressant-like effect in the forced swimming test. nih.gov Another series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives also showed antidepressant activity in the rat forced swimming test. nih.gov

Parasitic Infections: In a murine model of acute T. cruzi infection, the oral combination of three promising compounds led to the full control of parasitemia. nih.gov

Pain: Arylpiperazine derivatives have been extensively studied in rodent models of neuropathic and inflammatory pain. nih.govnih.gov These models include the acetic acid-induced writhing test, the hot plate test for thermal pain, and the chronic constriction injury (CCI) model for neuropathic pain. nih.govdocumentsdelivered.com

Assessment of Therapeutic Efficacy

The effectiveness of these derivatives was quantified using disease-specific endpoints in animal models.

In pain studies, certain arylpiperazine derivatives demonstrated potent analgesic activity. nih.govnih.gov For example, compound 18, a 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone derivative, produced over 70% inhibition in the mice writhing test and increased pain latency by 116% in the hot plate test. nih.govnih.gov This compound was also effective in models of formalin and neuropathic pain without causing sedative side effects. nih.govnih.gov

For neurological disorders, the efficacy was demonstrated by the reversal of disease-related deficits. One piperazine compound (A20) potently antagonized the depletion of serotonin (B10506) in the hypothalamus and reduced immobility times in the rat forced swimming test, confirming its antidepressant potential. nih.gov In Alzheimer's models, the ability of a piperazine derivative to restore LTP highlights its potential to improve cognitive function. nih.gov

In parasitic infection models, therapeutic efficacy was measured by the reduction in parasite load. An oral combination of three compounds demonstrated full control of parasitemia in a murine model of Chagas disease. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations

Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is crucial for their development as drugs.

Pharmacokinetic studies in rats have shown that piperazine derivatives can significantly alter the properties of other drugs. One study found that co-administration of a specific piperazine derivative (Compound 4) with the anticancer agent paclitaxel (B517696) improved the bioavailability of paclitaxel by 2.1-fold. nih.govnih.gov This effect was attributed to the inhibition of the P-glycoprotein (P-gp) efflux pump, which led to an extended elimination half-life and decreased oral clearance of paclitaxel. nih.govnih.gov

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have also been used to evaluate pyridinylpiperazine derivatives. For the urease inhibitor 1-(3-nitropyridin-2-yl)piperazine, computational analysis predicted high gastrointestinal permeability and a high probability of crossing the blood-brain barrier. nih.gov The compound was also predicted to be a non-inhibitor and non-substrate for most cytochrome P450 (CYP) enzymes, suggesting a lower potential for drug-drug interactions. nih.gov

Pharmacodynamic studies have focused on the interaction of these derivatives with specific biological targets to explain their observed effects. For example, the antipsychotic potential of certain piperidine-piperazine derivatives has been linked to their high affinity for dopamine (B1211576) D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov The anxiolytic effects of other derivatives like Trifluoromethylphenylpiperazine (TFMPP) are attributed to their agonist activity at 5-HT1A receptors. silae.it

Bioavailability Assessment

Oral bioavailability is a critical parameter in drug development, determining the fraction of an orally administered drug that reaches systemic circulation. While specific bioavailability data for this compound is not extensively detailed in the provided research, studies on related complex molecules incorporating the pyridinylpiperazine scaffold indicate that good oral bioavailability can be achieved. For instance, optimization of a series of piperazinyl glutamate (B1630785) pyridines led to compounds with favorable oral bioavailability . Another complex MET kinase inhibitor showed variable but significant oral bioavailability across different preclinical species, ranging from 11.2% in rats to 88.0% in mice nih.gov. The ultimate bioavailability of a compound like this compound would be influenced by factors such as intestinal absorption, gut-wall metabolism, and first-pass metabolism in the liver nih.gov.

Drug Clearance and Half-Life

Drug clearance (CL) refers to the rate at which a drug is removed from the body, while the elimination half-life (t½) is the time required for the drug's plasma concentration to decrease by half. For 1-(2-pyrimidinyl)-piperazine, a close analog of this compound, pharmacokinetic analysis in rats revealed a clearance of 8.2 ml/min and a terminal elimination half-life of 79 minutes nih.gov. Studies on other piperazine derivatives also suggest a propensity for rapid metabolism. For example, a piperazin-1-ylpyridazine derivative was metabolized very quickly in mouse and human liver microsomes, with an in vitro half-life of approximately 2-3 minutes nih.gov.

CompoundSpeciesClearance (CL)Half-Life (t½)Source
1-(2-Pyrimidinyl)-piperazineRat8.2 ml/min79 min nih.gov

Volume of Distribution

The apparent volume of distribution (Vd) relates the amount of a drug in the body to its concentration in the blood or plasma, indicating the extent of its distribution into tissues. Predicting the human volume of distribution can be approached using physiologically based pharmacokinetic (PBPK) models, which consider factors like plasma volume, tissue volume, and tissue-plasma partition coefficients researchgate.netnih.gov. For the antibiotic piperacillin, which contains a piperazine ring, the apparent volume of distribution in patients with renal failure was 28.6 ± 13.5 liters/100 kg nih.gov. A complex MET kinase inhibitor exhibited a volume of distribution ranging from 2.1 to 9.0 L/kg across various preclinical species nih.gov. Specific Vd values for this compound are not detailed in the available literature.

Enterohepatic Circulation

Enterohepatic circulation is a process where substances are excreted by the liver into the bile, enter the small intestine, and are then reabsorbed back into the portal circulation to return to the liver wikipedia.orgnih.gov. This recycling mechanism can prolong the elimination half-life of a drug and is often associated with multiple peaks in the plasma concentration-time profile nih.govresearchgate.netresearchgate.net. The process frequently involves the conjugation of a drug to glucuronic acid in the liver, followed by excretion into the bile wikipedia.org. Intestinal bacteria may then hydrolyze the conjugate, releasing the free drug for reabsorption nih.gov. Whether this compound undergoes enterohepatic circulation has not been specifically reported; its occurrence would depend on the extent of its biliary excretion.

Metabolism and Metabolite Identification

The biotransformation of this compound is expected to proceed through well-established metabolic pathways, primarily involving Phase I oxidation followed by Phase II conjugation.

P450-Mediated Oxidative Metabolism

The cytochrome P450 (CYP450) enzyme system is central to the Phase I metabolism of many drugs youtube.com. For compounds containing piperazine and pyridine moieties, P450-mediated oxidation is a predominant clearance pathway oup.comoup.comnih.gov. Common metabolic reactions for piperazine-based compounds include N-dealkylation and hydroxylation, catalyzed by enzymes such as CYP1A2, CYP2D6, and CYP3A4 researchgate.net.

Studies on related structures provide insight into potential metabolic pathways:

Hydroxylation: Mono-hydroxylation on aromatic rings is a major metabolic route for piperazin-1-ylpyridazines nih.gov.

N-Oxidation: Oxidation at nitrogen atoms within the piperazine ring is another common pathway nih.gov.

N-Dealkylation: The N-dealkylation of piperazine rings is a known metabolic process researchgate.net.

Ring O-Demethylation: For pyridyltriazine compounds containing a methoxypyridine ring, P450-mediated O-demethylation was identified as a key metabolic step oup.comoup.comnih.gov.

Structural ClassKey P450 EnzymesMajor Metabolic ReactionsSource
Piperazine DerivativesCYP1A2, CYP2D6, CYP3A4Hydroxylation, N-Dealkylation researchgate.net
Piperazine-type PhenothiazinesCYP1A2, CYP3A4, CYP2C19Sulphoxidation, N-Demethylation nih.gov
Piperazin-1-ylpyridazinesNot specifiedMono-hydroxylation, N-Oxidation nih.gov
PyridyltriazinesNot specifiedO-demethylation oup.comoup.comnih.gov

Phase II Metabolic Pathways (e.g., Sulfonation, Glucuronidation)

Following Phase I functionalization, or in some cases directly, drugs undergo Phase II metabolism, which involves conjugation with endogenous molecules to increase water solubility and facilitate excretion drughunter.com. The primary Phase II pathways are glucuronidation and sulfonation drughunter.com.

Glucuronidation: This is the most common Phase II reaction, mediated by UDP-glucuronosyltransferases (UGTs) drughunter.comlibretexts.org. Nitrogen-containing heterocycles, including pyridines, are known to be excellent substrates for N-glucuronidation libretexts.org. Metabolites of this compound that possess hydroxyl groups (from Phase I oxidation) would also be prime candidates for O-glucuronidation. In studies of other compounds, glucuronidation has been shown to be a more efficient or predominant pathway compared to sulfonation nih.govnih.gov.

Sulfonation: This pathway involves the transfer of a sulfonate group, mediated by sulfotransferases (SULTs) drughunter.com. While generally a significant conjugation pathway, it may be less prominent than glucuronidation for compounds like this compound nih.govnih.gov.

Bioanalytical Methods for Metabolite Quantitation

The quantification of drug metabolites in biological matrices is a critical component of preclinical evaluation. For compounds like this compound and its potential metabolites, modern bioanalytical techniques are employed to ensure sensitivity, specificity, and accuracy. While specific validated assays for the metabolites of this compound are not extensively detailed in publicly available literature, the established methodologies for piperazine derivatives and other small molecules provide a clear framework.

Sample Preparation: Effective analysis begins with robust sample preparation to remove interfering substances from complex biological samples such as plasma, urine, or tissue homogenates. Common techniques include:

Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins, after which the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, effectively isolating the analytes of interest from the biological matrix.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent material while impurities are washed away. The purified analyte is then eluted with a small volume of solvent, providing a clean and concentrated sample.

Analytical Instrumentation: Following sample preparation, instrumental analysis is typically performed using chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite quantitation due to its high selectivity and sensitivity. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the parent compound from its metabolites, which are then ionized and detected by a tandem mass spectrometer. This allows for precise identification and quantification of each analyte, even at very low concentrations.

The validation of these bioanalytical methods is performed according to international guidelines to ensure reliability for use in pharmacokinetic and toxicokinetic studies.

Identification of Active Metabolites and their Role in Efficacy/Toxicity

While specific metabolites of this compound have not been fully characterized in the available scientific literature, studies on analogous piperazine-based compounds, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), confirm the involvement of CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net Potential metabolic pathways for this compound could include hydroxylation of the pyridine or piperazine ring, N-dealkylation, or ring opening.

The identification of any such metabolites would be crucial. If active, they could have a similar, enhanced, or different pharmacological profile compared to the parent compound. An active metabolite could prolong the duration of action or contribute to off-target effects. Conversely, the formation of a reactive metabolite could lead to cellular toxicity. Without specific studies on this compound, the role of its potential metabolites in efficacy and toxicity remains theoretical.

Toxicology and Safety Pharmacology

The preclinical toxicological assessment of this compound involves evaluating its potential adverse effects on major physiological systems. General toxicological data on the broader class of piperazine derivatives indicate a range of effects, primarily related to the central nervous system.

Many piperazine derivatives exhibit stimulant properties resulting from interactions with dopaminergic, noradrenergic, and serotoninergic systems. nih.gov Reported toxic effects for some analogues include agitation, anxiety, tachycardia, and seizures. nih.gov In non-mammalian models such as Caenorhabditis elegans, certain designer piperazine drugs have been shown to induce neuronal damage, which may underlie the behavioral effects observed in humans. nih.gov For the parent compound, piperazine, neurotoxic effects have been reported, with a suggested mechanism involving antagonism of GABA receptors. europa.eu

Hepatotoxicity and Other Organ-Specific Toxicities

The liver is a primary site for drug metabolism and is often susceptible to drug-induced injury. In vitro studies on several designer piperazine drugs, including N-benzylpiperazine (BZP) and 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), have demonstrated a potential for hepatotoxicity. nih.gov

The mechanisms underlying this toxicity were investigated in hepatic cell lines and primary hepatocytes. Key findings indicated that these piperazine analogues induce cell death in a concentration-dependent manner. The process involves a cascade of cellular events characteristic of oxidative stress. nih.gov

Observed Effect Cellular Mechanism Consequence
Increased Reactive SpeciesProduction of reactive oxygen species (ROS) overwhelms cellular antioxidant defenses.Oxidative damage to lipids, proteins, and DNA.
Glutathione (GSH) DepletionIntracellular antioxidant GSH is consumed in an attempt to neutralize reactive species.Reduced cellular protection against oxidative stress.
ATP DepletionMitochondrial dysfunction leads to a decrease in cellular energy production.Impaired cellular functions and progression towards cell death.
Caspase-3 ActivationActivation of this key executioner enzyme initiates the final stages of apoptosis.Programmed cell death of hepatocytes.

This table summarizes the in vitro hepatotoxic mechanisms observed for several designer piperazine drugs, which may be relevant for assessing the potential risks of this compound. nih.gov

Relationship between Metabolism and Toxicity

The relationship between metabolism and toxicity for piperazine-containing compounds is complex and can lead to either detoxification or bioactivation (toxification).

Metabolism as a Detoxification Pathway: In the case of in vitro hepatotoxicity studies with certain designer piperazines, metabolism by CYP450 enzymes was found to be a detoxification pathway. When CYP450 inhibitors like metyrapone (B1676538) and quinidine (B1679956) were co-incubated with the piperazine drugs in primary hepatocytes, the toxicity of the drugs increased. This suggests that the parent compounds are the primary toxicants and that their metabolism leads to the formation of less harmful metabolites. nih.gov

Metabolism as a Toxification Pathway: Conversely, the metabolic process can also lead to the formation of toxic products. A significant concern for the piperazine structural class is the potential for in vivo nitrosation. Under certain physiological conditions, piperazine can react to form N-mononitrosopiperazine and N,N'-dinitrosopiperazine. These nitrosamine (B1359907) products have been shown to be mutagens in vivo and are carcinogenic in rodents. europa.eu This represents a scenario where biotransformation could create a significant cancer risk, even if the parent compound itself is not genotoxic. europa.eu

Applications in Drug Discovery and Development

Role as a Key Intermediate in Pharmaceutical Synthesis

1-Pyridin-3-yl-piperazine serves as a crucial intermediate in the synthesis of a multitude of pharmaceutical compounds. chemimpex.com Its piperazine (B1678402) ring, with two strategically positioned nitrogen atoms, allows for straightforward chemical modifications, enabling the attachment of various functional groups to modulate the pharmacological properties of the final compound. researchgate.net This adaptability has been exploited in the synthesis of drugs across different therapeutic areas.

The synthesis of molecules containing the this compound core often involves nucleophilic aromatic substitution reactions, where a pyridine (B92270) derivative is reacted with piperazine. This foundational reaction can be followed by a series of further chemical transformations, such as acylation, alkylation, and the introduction of diverse side chains, to generate a library of compounds for biological screening. The presence of the pyridine ring imparts distinct electronic and steric properties compared to its phenyl-substituted counterparts, which can influence the compound's interaction with biological targets.

Several synthetic strategies have been developed to produce piperazine-containing drugs, including Palladium-catalyzed Buchwald-Hartwig coupling, Copper-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes. mdpi.com For instance, the synthesis of certain cyclin-dependent kinase (CDK) inhibitors involves the use of a t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate building block, which is derived from a reaction starting with piperazine and a halopyridine. mdpi.comnih.gov

Table 1: Synthetic Methods for N-Arylpiperazine Derivatives

Synthetic Method Description
Buchwald–Hartwig Coupling A palladium-catalyzed cross-coupling reaction forming a carbon-nitrogen bond. mdpi.com
Ullmann–Goldberg Reaction A copper-catalyzed reaction for the formation of an aryl-nitrogen bond. mdpi.com

Development of Novel Therapeutic Agents for Neurological Disorders

The this compound scaffold is a cornerstone in the development of new treatments for a range of neurological disorders. chemimpex.comsilae.it Its derivatives have shown promise in modulating the activity of various neurotransmitter systems, which are often dysregulated in these conditions. chemimpex.com Researchers have utilized this compound in the design of drugs targeting conditions like Alzheimer's disease, Parkinson's disease, and anxiety disorders. silae.itnih.gov

Piperazine derivatives have been investigated for their potential to treat Alzheimer's disease by acting as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in the stability of dendritic spines and memory formation. nih.gov Studies have shown that certain piperazine compounds can protect mushroom spines from amyloid toxicity and restore long-term potentiation in mouse models of Alzheimer's disease. nih.gov

In the context of Parkinson's disease, derivatives of this compound have been designed as multi-target agents, acting as partial agonists for dopamine (B1211576) D2/D3 receptors and agonists for 5-HT1A receptors. thieme-connect.com This dual action is believed to not only manage the motor symptoms of Parkinson's but also alleviate non-motor symptoms like depression and anxiety. thieme-connect.com

Furthermore, the anxiolytic effects of piperazine derivatives have been linked to their interaction with 5-HT1A receptors. silae.it Compounds like trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine have demonstrated agonistic activity at these receptors, leading to anxiolytic effects. silae.it

Contribution to Cancer Therapeutics

The arylpiperazine moiety, including the this compound structure, has gained significant attention in the field of oncology for its potential as a scaffold for developing new anticancer agents. mdpi.comnih.gov These compounds have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines. nih.gov Their ability to interact with multiple molecular targets implicated in cancer pathogenesis makes them attractive candidates for drug development. mdpi.comnih.gov

Derivatives of this compound have been investigated for their ability to inhibit the growth of cancer cells and induce apoptosis. For example, quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors and have been shown to inhibit the anti-apoptotic Bcl-2 protein. nih.gov

One notable application is in the synthesis of cyclin-dependent kinase (CDK) inhibitors. lookchem.com For example, 1-(6-nitropyridin-3-yl)piperazine (B1631402) is a reagent used in the preparation of potent and orally bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine CDK inhibitors, which are crucial in cancer therapy. lookchem.com This compound is also an impurity in Palbociclib, a drug used for the treatment of breast cancer. lookchem.com

Additionally, novel vindoline-piperazine conjugates have been synthesized and shown to have significant antiproliferative effects on a wide range of human tumor cell lines. mdpi.comcancer.gov The introduction of a piperazine moiety at different positions of the vindoline (B23647) structure has led to potent derivatives with low micromolar growth inhibition values. mdpi.com

Table 2: Examples of Piperazine Derivatives in Cancer Research

Derivative Class Mechanism of Action Target Cancer Type(s)
Quinoxalinyl–piperazines G2/M cell cycle inhibition, Bcl-2 inhibition nih.gov Breast, skin, pancreas, cervix nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines Cyclin-dependent kinase (CDK) inhibition lookchem.com Breast cancer lookchem.com

Advancements in Mental Health Treatments

The this compound core structure is integral to the development of advanced treatments for mental health conditions, largely due to its influence on key neurotransmitter systems. silae.it Its derivatives are being explored for their potential to treat depression, anxiety, and other psychiatric disorders. silae.itwikipedia.org

The compound and its analogues have been instrumental in research on serotonin (B10506) and dopamine receptors, which are primary targets for many psychiatric medications. The ability to modify the this compound scaffold allows for the fine-tuning of receptor affinity and selectivity, leading to the development of drugs with improved therapeutic profiles and potentially fewer side effects. researchgate.net

One area of interest is the development of ligands that can modulate multiple targets simultaneously. For instance, compounds that act as both D2/3 antagonists and 5-HT1A agonists are being investigated for their potential to treat a range of psychiatric symptoms. ijrrjournal.com This multi-target approach could offer a more comprehensive treatment for complex mental health disorders.

Amdiglurax (NSI-189), a compound containing a piperazine moiety, is under development for the treatment of major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD). wikipedia.org It is described as a hippocampal neurogenesis stimulant and is thought to work by indirectly enhancing brain-derived neurotrophic factor (BDNF) signaling. wikipedia.org

Design of Selective and Potent Medications

The structural features of this compound make it an excellent starting point for the design of selective and potent medications. The piperazine ring offers a combination of structural rigidity and the ability to form hydrogen bonds, which contributes to better target affinity and specificity. researchgate.net Medicinal chemists can systematically modify the structure to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting compounds. researchgate.netnih.gov

SAR studies on piperazine derivatives have shown that even small changes to the molecule, such as the substitution of small lipophilic groups, can significantly increase a compound's activity at its target receptor. ijrrjournal.com This allows for the rational design of drugs with enhanced potency and a more desirable pharmacokinetic profile.

For example, in the development of antimalarial agents, optimization of a pyridylpiperazine series has been performed by exploring the SAR of different fragments of the molecule. researchgate.net This has led to the identification of compounds with improved potency and metabolic stability. researchgate.net

Furthermore, the piperazine core has been utilized in the design of dual-acting ligands, such as antagonists for both histamine (B1213489) H3 and sigma-1 receptors. nih.gov The careful selection of the core structure (piperazine vs. piperidine) and the substituents has been shown to be critical for achieving the desired dual activity and selectivity. nih.gov

Use in Biochemical Assays for Drug Evaluation

This compound and its derivatives are valuable tools in biochemical assays for the evaluation of potential new drugs. These compounds can be used as reference ligands or probes to study the function of specific receptors and enzymes. Their well-defined chemical structures and known biological activities make them suitable for use in a variety of in vitro and in vivo experimental settings.

In drug discovery, these compounds are employed in assays to determine the binding affinity and functional activity of new chemical entities at their intended targets. For instance, they can be used in competitive binding assays to measure the affinity of a test compound for a particular receptor. ijrrjournal.com

They are also used in functional assays to assess whether a compound acts as an agonist, antagonist, or allosteric modulator of a receptor. ijrrjournal.com The data generated from these assays are crucial for understanding the mechanism of action of a new drug candidate and for guiding its further development. The use of these well-characterized piperazine derivatives helps to ensure the reliability and reproducibility of the experimental results.

Challenges and Future Directions in 1 Pyridin 3 Yl Piperazine Research

Addressing Bioavailability and Efficacy Challenges

A significant hurdle in the development of drugs based on the 1-pyridin-3-yl-piperazine core is achieving optimal bioavailability and efficacy. The inherent physicochemical properties of the piperazine (B1678402) ring, while beneficial for solubility, can also present challenges for membrane permeability and metabolic stability.

Key Challenges and Research Findings:

Poor Bioavailability: Many potentially therapeutic compounds suffer from low oral bioavailability. For instance, the anticancer agent Paclitaxel (B517696) has poor bioavailability partly due to the efflux transporter P-glycoprotein (P-gp). nih.gov Studies have shown that co-administration of a piperazine derivative, acting as a P-gp inhibitor, can improve the bioavailability of Paclitaxel by over two-fold in rat models. nih.gov

Permeability: The transport of macromolecular drugs across epithelial barriers is a major obstacle. Piperazine derivatives are known to act as permeation enhancers that can modulate epithelial structures and augment drug absorption. acs.org Research indicates that these derivatives can increase myosin-mediated contraction within epithelial cells, leading to a transient disruption of cell-cell junctions and enhanced permeability. acs.org

StrategyMechanismOutcomeReference
P-gp Inhibition Co-administration with a piperazine derivative that inhibits the P-glycoprotein efflux pump.Increased oral bioavailability of P-gp substrate drugs like Paclitaxel. nih.gov
Permeation Enhancement Piperazine derivatives induce transient changes in epithelial cell structures.Augmented absorption of macromolecular drugs across epithelial layers. acs.org
Structural Modification Leveraging the nitrogen atoms in the piperazine ring for chemical modification.Improved water solubility, receptor interaction, and overall ADME properties. mdpi.com

Strategies for Overcoming Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a primary cause of failure in chemotherapy, with over 90% of mortality in cancer patients with metastatic disease attributed to it. nih.gov A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. nih.govnih.gov Derivatives of this compound are being investigated as a means to counteract this resistance.

Approaches to Combat MDR:

P-gp and BCRP Inhibition: Certain novel receptor tyrosine kinase inhibitors, such as Sitravatinib, have been shown to reverse MDR in cancer cells that overexpress P-gp and Breast Cancer Resistance Protein (BCRP). nih.gov These compounds inhibit the drug efflux function of these transporters in a concentration-dependent manner. nih.gov

Hybrid Molecules: The hybridization of known anticancer moieties with a piperazine group is a promising strategy. For example, combining chalcone (B49325) structures with nitrogenous heterocycles like piperazine can enhance anticancer activity and overcome tumor resistance. semanticscholar.org These hybrid molecules can competitively inhibit P-gp drug efflux pumps, leading to higher intracellular concentrations of chemotherapeutic agents. semanticscholar.org

Targeting CSCs: Cancer stem cells (CSCs) are implicated in the development of drug resistance. nih.gov Piperine, a compound containing a piperidine (B6355638) ring (structurally related to piperazine), has been shown to target CSCs by inhibiting signaling pathways like Wnt/β-catenin, potentially increasing the effectiveness of chemotherapy. nih.gov

Exploring Dual-Targeting Approaches

The complexity of diseases like cancer, which involve multiple pathological pathways, has spurred the development of dual-targeting or multi-targeting drugs. This strategy aims to enhance therapeutic efficacy and potentially overcome drug resistance by modulating two or more targets simultaneously. nih.gov The versatile scaffold of arylpiperazines, including this compound, is well-suited for designing such agents. mdpi.com

Examples of Dual-Targeting Strategies:

Kinase and Tubulin Inhibition: Researchers have developed arylpiperazine derivatives that exhibit a dual mechanism of action. These compounds not only inhibit tubulin polymerization, a validated anticancer strategy, but also act as vascular-disrupting agents, cutting off the tumor's blood supply. mdpi.com

Receptor Antagonism: In the field of neuroscience, derivatives have been synthesized to act as dual antagonists for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov This dual activity is being explored for its potential in treating neurological disorders.

Targeting Multiple Cancer Pathways: Dual targeting can involve designing a single ligand to bind to two different receptors or using smart delivery systems that respond to the tumor microenvironment. nih.govmdpi.com This approach can lead to more precise targeting and better accumulation of therapeutic agents in cancer cells while minimizing toxicity to normal tissues. nih.gov

Further Elucidation of Mechanism of Action at Molecular and Cellular Levels

While the this compound scaffold is present in many biologically active compounds, a deeper understanding of their precise mechanisms of action at the molecular and cellular levels is crucial for rational drug design and optimization.

Current Understanding and Research Focus:

Receptor Interactions: 1-(Pyridin-3-yl)piperazine and its analogues are known to interact with a variety of receptors, particularly in the central nervous system. These include serotonin (B10506) (5-HT), dopamine (B1211576), and α2-adrenergic receptors. The pyridine (B92270) ring's electron-withdrawing nature can alter the basicity of the piperazine nitrogens, thereby modifying receptor binding affinity compared to phenyl-piperazine analogues.

Enzyme Inhibition: Derivatives have been developed as potent inhibitors of various enzymes. For example, certain pyridylpiperazine hybrids have shown significant inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov

Cellular Pathways: In cancer research, arylpiperazine derivatives have been shown to induce apoptosis (programmed cell death) and inhibit the cell cycle at the G2/M phase. nih.gov They can modulate the expression of key regulatory proteins such as the anti-apoptotic Bcl-2 and the cell cycle inhibitor p21. nih.gov Further studies aim to fully map the signaling pathways, such as the PI3K/Akt/GSK3β pathway, that are affected by these compounds. frontiersin.org

Target ClassSpecific ExampleBiological EffectReference
Receptors α2-adrenergic receptorsAntagonism, influencing various physiological processes.
Serotonin & Dopamine receptorsModulation of neurotransmitter systems.
Enzymes UreaseInhibition, potential treatment for H. pylori infections. nih.gov
Cellular Proteins Bcl-2Inhibition, induction of apoptosis in cancer cells. nih.gov

Development of Advanced Synthetic Methodologies

The synthesis of substituted piperazines is a critical area of research, as the position and nature of substituents on the piperazine ring profoundly influence pharmacological activity. Developing novel, efficient, and versatile synthetic methods is key to expanding the chemical space of this compound derivatives. researchgate.net

Modern Synthetic Strategies:

C–H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring is a challenging but highly desirable strategy. Recent advances in photoredox catalysis are enabling the direct alkylation of piperazines, offering a more streamlined approach compared to traditional multi-step syntheses. mdpi.com

Convergent Synthesis (SnAP Chemistry): The Stannyl Amine Protocol (SnAP) developed by Bode and coworkers is a convergent method for synthesizing piperazines from aldehydes. This strategy allows for the rapid assembly of complex piperazine structures. mdpi.com

Ring-Opening Reactions: An effective way to synthesize substituted piperazines involves the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). This method uses various activating agents to open the bicyclic structure, providing access to a wide range of piperazine derivatives. researchgate.net

Cyclization of Linear Precursors: The most common approach for creating carbon-substituted piperazines involves the cyclization of corresponding linear diamine precursors. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties and activities of new molecules. researchgate.netnih.gov These in silico techniques are being increasingly applied to the design of novel this compound derivatives.

Applications in Drug Design:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can predict the activity of newly designed piperazine derivatives, helping to prioritize which compounds to synthesize and test. mdpi.comnih.gov

ADME/Tox Prediction: ML algorithms can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of virtual compounds. researchgate.net This allows researchers to filter out molecules with poor pharmacokinetic properties or potential toxicity early in the design process, saving time and resources. unipa.it

De Novo Design: Generative models, such as recurrent neural networks (RNNs), can be used to design entirely new molecules. nih.gov These models can be trained to generate novel piperazine-based structures with desired properties, such as high potency against a specific target and favorable ADME characteristics. nih.gov

Translational Research and Clinical Implications

Translating promising preclinical findings for this compound derivatives into clinical applications is the ultimate goal. The piperazine motif is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its therapeutic potential. nih.govnih.gov

Current Status and Future Outlook:

Therapeutic Areas: Derivatives of this compound are being investigated for a multitude of conditions. In oncology, they are being tested against various cancers including prostate, breast, renal, and cervical cancer. semanticscholar.orgmdpi.comnih.gov They are also being explored for neurological disorders, metabolic syndrome, and as urease inhibitors for treating infections. nih.govnih.gov

Clinical Development: While many derivatives show promise in preclinical models, the transition to clinical trials presents significant hurdles. For example, a piperidine derivative developed to inhibit PCSK9 for cardiovascular disease was discontinued (B1498344) after Phase 1 trials. researchgate.net

Future Directions: The future of this compound research lies in leveraging the advanced strategies outlined above. By improving bioavailability, overcoming drug resistance, employing multi-targeting designs, and utilizing AI for rational design, the likelihood of successful clinical translation can be increased. Continued interdisciplinary collaboration between chemists, biologists, and computational scientists will be essential to unlock the full therapeutic potential of this versatile chemical scaffold.

Q & A

Q. Advanced

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Retention time differences ≥2 minutes indicate enantiomeric separation .
  • Circular Dichroism (CD) : Peaks at 220–260 nm correlate with absolute configuration.
  • X-ray Crystallography : Resolves racemic mixtures via crystallization with chiral counterions (e.g., tartrate) .

What strategies resolve conflicting receptor binding data for this compound derivatives?

Advanced
Contradictions in IC₅₀ values often arise from assay conditions. Solutions include:

  • Standardized protocols : Uniform buffer pH (7.4), temperature (25°C), and radioligand concentrations (e.g., [³H]spiperone for dopamine D₂ receptors) .
  • Computational docking : MD simulations (e.g., AutoDock Vina) to validate binding poses against crystal structures (e.g., PDB ID: 6CM4) .
  • Metabolite screening : LC-MS/MS to rule out interference from degradation products .

How are computational tools used to predict the pharmacokinetics of this compound analogs?

Q. Advanced

  • ADMET Prediction : SwissADME estimates bioavailability (30–50% due to moderate permeability) and CYP450 inhibition risks (CYP2D6 IC₅₀ ~10 µM) .
  • QSAR Models : Correlate log D values (1.5–2.5) with BBB penetration using Molinspiration descriptors .
  • PBPK Modeling : GastroPlus simulations to optimize dosing regimens for in vivo studies .

What safety precautions are critical when handling this compound hydrochloride?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (LD₅₀ >500 mg/kg in rodents) .
  • First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

How do steric effects in N-alkylated this compound derivatives influence biological activity?

Advanced
Bulky alkyl groups (e.g., –CH₂Ph) reduce off-target binding but may decrease solubility. SAR studies show:

  • N-Methylation : Enhances metabolic stability (t₁/₂ >2 hours in liver microsomes) .
  • N-Benzylation : Increases 5-HT₁A receptor affinity (Ki ~15 nM) but reduces D₂ selectivity .
  • Stereochemistry : R-enantiomers often show 10–100x higher potency than S-counterparts in receptor assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyridin-3-yl-piperazine
Reactant of Route 2
Reactant of Route 2
1-Pyridin-3-yl-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.